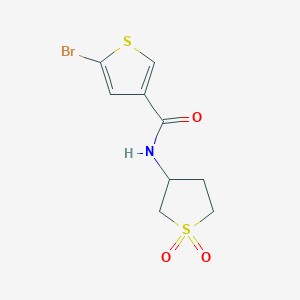
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is a compound that has attracted the attention of researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is not fully understood. However, research has suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle (Gao et al., 2019). The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes (Zhang et al., 2019).
Biochemical and Physiological Effects
Research has shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 (Gao et al., 2019). The compound has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21 and p27 (Gao et al., 2019). In terms of its antibacterial activity, this compound has been shown to disrupt bacterial cell membranes by increasing membrane permeability and causing the leakage of intracellular contents (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide in lab experiments is its potential as a new lead compound for the development of anticancer and antibacterial drugs. However, one limitation is that the compound has not yet been tested in vivo, and its toxicity and pharmacokinetic properties are not well understood (Gao et al., 2019; Zhang et al., 2019).
Orientations Futures
There are several future directions for research involving 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide. One direction is to investigate the compound's potential as a new lead compound for the development of anticancer and antibacterial drugs. Another direction is to study the compound's toxicity and pharmacokinetic properties in vivo. Additionally, research could focus on the development of new synthetic routes for this compound and the optimization of its synthesis method (Gao et al., 2019; Zhang et al., 2019).
Conclusion
In conclusion, this compound is a compound with potential applications in the fields of pharmaceuticals, materials science, and electronics. Its synthesis method involves a multistep process, and research has demonstrated its anticancer and antibacterial properties. Future research directions include investigating the compound's potential as a new lead compound for drug development, studying its toxicity and pharmacokinetic properties in vivo, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide involves a multistep process that starts with the reaction of 3-thiophenecarboxylic acid with oxalyl chloride to form 3-thiophenecarbonyl chloride. The resulting compound is then reacted with 1,3-dithiol-2-one to produce 3-thiophenecarbonylthioacetic acid. The final step involves the reaction of 5-bromo-2-aminobenzamide with 3-thiophenecarbonylthioacetic acid to yield this compound (Gao et al., 2019).
Applications De Recherche Scientifique
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been shown to have potential applications in the field of pharmaceuticals. Research has demonstrated that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro (Gao et al., 2019). Additionally, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).
Propriétés
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S2/c10-8-3-6(4-15-8)9(12)11-7-1-2-16(13,14)5-7/h3-4,7H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMKLVBGORFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)






![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)
